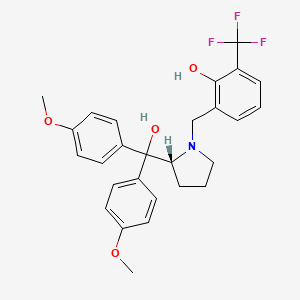

(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol

Description

(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol (CAS 2346493-92-1) is a chiral pyrrolidine-derived ligand with a molecular formula of C27H28F3NO4 and a molar mass of 487.52 g/mol . Key structural features include:

- A pyrrolidine ring functionalized with a hydroxyphenyl group.

- Bis(4-methoxyphenyl)methyl substituents, providing electron-donating effects.

- A trifluoromethylphenol group, contributing electron-withdrawing properties and acidity (predicted pKa: 7.14) .

This compound exhibits high thermal stability (predicted boiling point: 584°C) and is primarily employed in asymmetric catalysis, such as borohydration reactions, where it acts as a ligand for rare-earth metal complexes (e.g., Yb, Eu) to achieve enantioselectivities up to 95% .

Properties

IUPAC Name |

2-[[(2R)-2-[hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3NO4/c1-34-21-12-8-19(9-13-21)26(33,20-10-14-22(35-2)15-11-20)24-7-4-16-31(24)17-18-5-3-6-23(25(18)32)27(28,29)30/h3,5-6,8-15,24,32-33H,4,7,16-17H2,1-2H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMDGZFPALONQX-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C([C@H]2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxybis(4-methoxyphenyl)methyl group and the trifluoromethyl group. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethyl group, potentially altering the compound’s biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation. It can be used in studies to understand the interaction between small molecules and biological targets.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and specialty chemicals. Their unique properties may offer advantages in terms of stability, reactivity, and performance.

Mechanism of Action

The mechanism of action of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity, while the hydroxy and methoxy groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs from the evidence, focusing on substituent effects and catalytic performance:

Analysis:

- Electron-Donating vs. Electron-Withdrawing Groups : The bis(4-methoxyphenyl) groups in the target compound enhance electron donation to metal centers, stabilizing coordination complexes better than the diphenylmethyl groups in L2 or the analog from .

- Trifluoromethyl vs. tert-Butyl: The trifluoromethyl group increases the phenol’s acidity, promoting deprotonation and stronger metal-ligand interactions, whereas tert-butyl (in L5) provides steric bulk, influencing substrate approach .

- Catalytic Performance : The target compound’s combination of methoxy and trifluoromethyl groups achieves higher enantioselectivity (95%) compared to L2 (60%), highlighting the role of electronic modulation .

Mechanistic Insights from Research Findings

- Steric vs. Electronic Effects : In , the tert-butyl group in L5 creates a steric environment favoring specific substrate orientations, while the target compound’s trifluoromethyl group enhances Lewis acidity at the metal center, accelerating reaction rates .

- JNK Activation in Dissimilar Compounds : While kappa opioid antagonists () like JDTic share long-acting effects, their piperidine-based structures and mechanism (c-Jun N-terminal kinase activation) are pharmacologically distinct, underscoring the target compound’s uniqueness in catalysis .

Biological Activity

(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol, with the CAS number 2346493-92-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C27H28F3NO4

- Molecular Weight : 487.51 g/mol

- Structural Features : The presence of a trifluoromethyl group and a pyrrolidine moiety suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. In DPPH assays, it demonstrated an IC50 value of 2.36 μM, indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 0.85 μM) .

- Antidiabetic Effects : The compound has shown promising results in inhibiting alpha-amylase and PTP-1B, key enzymes involved in glucose metabolism. The IC50 values for these activities were reported at 4.58 μM and 0.91 μM respectively, outperforming standard drugs like acarbose and ursolic acid .

- Anticancer Potential : In vitro evaluations against various cancer cell lines revealed moderate antitumor activity. The compound was tested against a panel of approximately sixty cancer cell lines, with some sensitivity observed in leukemia cell lines .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

| Study Type | Findings |

|---|---|

| Antioxidant Assay | IC50 = 2.36 μM; effective in scavenging DPPH radicals |

| Alpha-Amylase Inhibition | IC50 = 4.58 μM; significant inhibition compared to acarbose (IC50 = 1.58 μM) |

| PTP-1B Inhibition | IC50 = 0.91 μM; superior to ursolic acid (IC50 = 1.35 μM) |

| Anticancer Activity | Moderate activity against leukemia cell lines |

Toxicity Studies

Acute toxicity tests on albino mice showed no adverse behavioral changes or lethality at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis during key steps like pyrrolidine ring formation or trifluoromethyl group introduction. For example, chiral chromatography (e.g., using cellulose-based columns) is recommended for purification, as demonstrated in analogous fluorinated pyridine syntheses . Additionally, intermediates should be validated via circular dichroism (CD) spectroscopy to confirm stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/fluorescence detection to assess purity (>98%), especially for detecting residual trifluoromethyl intermediates .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in related dinaphthodioxaphosphepin structures .

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer: Perform molecular docking against target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. Prioritize targets based on structural similarity to anti-Alzheimer’s flavonoids (e.g., Huperzine analogs) . Validate predictions with pharmacophore modeling to identify critical interactions (e.g., hydrogen bonding with the hydroxybis(4-methoxyphenyl) group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic studies : Measure bioavailability and metabolite formation using LC-MS/MS. Adjust formulations (e.g., nanoparticle encapsulation) to enhance stability, as seen in fluorinated pyridine derivatives .

- Controlled in vivo models : Use randomized block designs (e.g., split-plot models for dose-response evaluation) to isolate variables like metabolism and tissue penetration .

- Target engagement assays : Employ surface plasmon resonance (SPR) to quantify binding affinity in physiological matrices .

Q. What experimental strategies assess the impact of enantiomeric purity on biological activity?

Methodological Answer:

- Chiral separation : Use preparative HPLC with amylose-based columns to isolate enantiomers .

- Comparative bioassays : Test separated enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀) and cell-based models (e.g., neuroprotection assays). Statistical analysis (ANOVA) can quantify potency differences .

- Molecular dynamics simulations : Compare binding modes of enantiomers to explain activity variations .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

Methodological Answer: Follow the INCHEMBIOL framework :

- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂). Monitor degradation products via HPLC-MS.

- Biotic transformation : Use soil/water microcosms to assess microbial metabolism. Identify metabolites with high-resolution mass spectrometry.

- Ecotoxicity profiling : Test degradation products in Daphnia magna or algal growth inhibition assays .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

- Analog synthesis : Modify the hydroxybis(4-methoxyphenyl) group (e.g., replace methoxy with ethoxy) or the pyrrolidine ring (e.g., introduce methyl substituents) .

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from high-throughput screens .

- Crystallographic studies : Resolve ligand-target co-crystal structures to identify critical binding motifs .

Q. How can target engagement be validated in complex biological systems?

Methodological Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells. Identify targets via pull-down assays and proteomics .

- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding using differential scanning fluorimetry (DSF) .

- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets and assess rescue of compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.